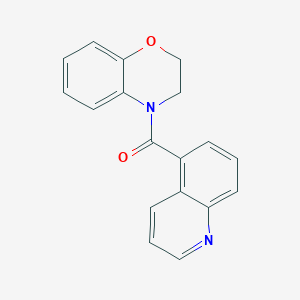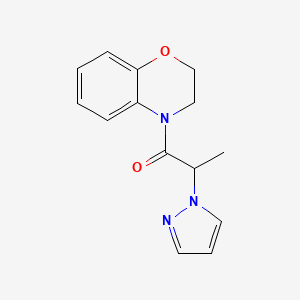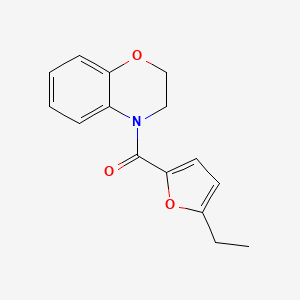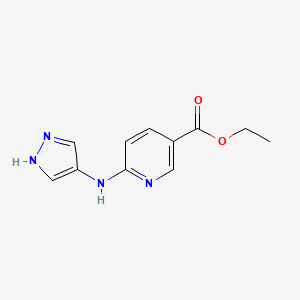
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester, also known as PPEE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPEE belongs to the class of pyrazole derivatives and is widely studied for its anti-inflammatory, analgesic, and antioxidant properties.
科学研究应用
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various inflammatory diseases such as arthritis, asthma, and colitis. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has also been studied for its analgesic effects and has shown to alleviate pain in animal models. Furthermore, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to possess antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's and Alzheimer's.
作用机制
The mechanism of action of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is not fully understood. However, it is believed that 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. Additionally, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has also been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). Furthermore, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is its low toxicity and high stability, which make it an ideal candidate for in vitro and in vivo experiments. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has also shown excellent solubility in various solvents, which makes it easy to administer. However, one of the limitations of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is its limited bioavailability, which may limit its therapeutic potential.
未来方向
There are several future directions for 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester research. One of the areas of interest is the development of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester-based drug delivery systems to improve its bioavailability. Furthermore, the potential of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's needs to be explored further. Additionally, the anti-inflammatory and analgesic effects of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester need to be studied in more detail to understand its mechanism of action fully. Finally, the safety and efficacy of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester need to be evaluated in clinical trials to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, analgesic, and antioxidant properties make it an ideal candidate for treating various diseases. The synthesis method of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has been optimized to achieve high yield and purity. The mechanism of action of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester is not fully understood, but it is believed to inhibit the production of pro-inflammatory cytokines and activate opioid receptors. 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester research have been identified, which will help us understand its full potential as a therapeutic agent.
合成方法
The synthesis of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester involves the reaction of pyrazole-1-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-bromoacetophenone to obtain the final product, 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester. The synthesis method has been optimized to achieve high yield and purity of 4-(Pyrazol-1-yl)phenylacetic acid ethyl ester.
属性
IUPAC Name |
ethyl 2-(4-pyrazol-1-ylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)10-11-4-6-12(7-5-11)15-9-3-8-14-15/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBNLWBOJSOSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrazol-1-yl)phenylacetic acid ethyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7558596.png)








